5-Iodofuran-2-carboxylic acid CAS number and properties
5-Iodofuran-2-carboxylic acid CAS number and properties
An In-depth Technical Guide to 5-Iodofuran-2-carboxylic acid
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Iodofuran-2-carboxylic acid (CAS No: 18614-11-4), a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and discuss its spectroscopic signature. Furthermore, this guide will illuminate the compound's reactivity and its application as a strategic intermediate in the development of novel chemical entities. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting.
Introduction: The Strategic Importance of Furan Scaffolds
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, enhancing properties such as metabolic stability, bioavailability, and receptor-ligand interactions.[1] The introduction of functional handles, such as a carboxylic acid and an iodine atom, onto the furan scaffold, as seen in 5-Iodofuran-2-carboxylic acid, creates a versatile and highly reactive intermediate. The carboxylic acid moiety is a key functional group present in approximately 450 drugs, offering a site for further modification or acting as a critical pharmacophoric element.[2][3][4] The iodine substituent provides a reactive site for a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to serve as a practical resource for researchers leveraging this potent building block.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. 5-Iodofuran-2-carboxylic acid is typically an off-white solid.[5] Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18614-11-4 | [6][7] |
| Molecular Formula | C₅H₃IO₃ | [6][7] |
| Molecular Weight | 237.98 g/mol | [6][7] |
| Appearance | Off-white solid | [5] |
| Melting Point | 195 - 196 °C | [5] |
| IUPAC Name | 5-iodofuran-2-carboxylic acid | |
| SMILES | O=C(O)C1=CC=C(I)O1 | [7] |
| InChI Key | UKRYIKCRRFOEOD-UHFFFAOYSA-N | |
| Solubility | Generally, short-chain carboxylic acids are soluble in water due to hydrogen bonding, but solubility decreases with increasing molar mass.[8][9] It is expected to be soluble in organic solvents like ethanol, diethyl ether, and DMF. | General Chemical Principles |
| Boiling Point | No data available, likely decomposes at higher temperatures. | [5][7] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [5][7] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Iodofuran-2-carboxylic acid can be approached through the electrophilic iodination of furan-2-carboxylic acid. The furan ring is an electron-rich heterocycle, and the carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, for furans, the directing effect of the oxygen atom dominates, strongly activating the C5 position for electrophilic attack.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-Iodofuran-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
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Rationale: This protocol utilizes a common method for the iodination of activated aromatic rings. Iodic acid is used as an oxidant to generate the electrophilic iodine species (I+) in situ from molecular iodine. Acetic acid provides a polar protic medium to facilitate the reaction.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and water.
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Reagent Addition: To this solution, add molecular iodine (I₂, ~0.5 equivalents) and iodic acid (HIO₃, ~0.2 equivalents).
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.
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Workup: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the mixture can be poured into cold water to induce precipitation.
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Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Iodofuran-2-carboxylic acid.
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Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.
Spectroscopic Characterization (Predicted)
While extensive experimental spectra are not widely published, the structure of 5-Iodofuran-2-carboxylic acid allows for a reliable prediction of its key spectroscopic features based on established principles.[10][11]
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¹H NMR: The furan ring will exhibit two signals, which will appear as doublets due to coupling with each other. The proton at the C3 position (adjacent to the carboxylic acid) is expected to be more deshielded and appear further downfield than the proton at the C4 position. The carboxylic acid proton will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm).
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¹³C NMR: Five distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The C2 and C5 carbons, being attached to electronegative atoms (oxygen and iodine), will also be downfield. The C5 carbon signal will be significantly shifted upfield due to the heavy atom effect of iodine.[10] The C3 and C4 carbons will appear at higher field strengths.
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Infrared (IR) Spectroscopy: Key characteristic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching vibrations. A C-I stretching absorption is expected in the far-infrared region (500-600 cm⁻¹).[10]
Chemical Reactivity and Applications in Drug Development
5-Iodofuran-2-carboxylic acid is a bifunctional molecule, and its reactivity is dominated by the carboxylic acid and the iodo-substituent.
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Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride, or amide bond formation. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the furan scaffold to other molecular fragments.
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Reactions of the C-I Bond: The true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the C5 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
Caption: Reactivity map of 5-Iodofuran-2-carboxylic acid in organic synthesis.
This versatility makes it an important intermediate for compounds with potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities.[1] For instance, substituted furan-2-carboxylic acids have been investigated as potential antitubercular agents.[12]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: 5-Iodofuran-2-carboxylic acid is irritating to the eyes, respiratory system, and skin.[5] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5]
-
Skin and Body Protection: Wear a laboratory coat.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Wash out mouth with water. Seek medical attention.[5]
-
Conclusion
5-Iodofuran-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity at two distinct positions on the furan scaffold provides a reliable platform for the construction of complex and diverse molecular libraries. From its fundamental properties to its application in creating novel pharmacophores, this guide has provided a comprehensive technical overview intended to empower researchers in their scientific endeavors.
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